![molecular formula C13H7ClF3NO2 B6392157 2-Chloro-5-[2-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid CAS No. 1261680-76-5](/img/structure/B6392157.png)
2-Chloro-5-[2-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-[2-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridine carboxylic acids. This compound is characterized by the presence of a chloro group, a trifluoromethyl group, and a carboxylic acid group attached to a pyridine ring. It is known for its significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-[2-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-5-fluoromethylpyridine and trifluoromethyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a catalyst, such as zinc chloride, under controlled temperature and pressure conditions.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the required purity levels for pharmaceutical and agrochemical applications .
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-5-[2-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex molecules.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .
Aplicaciones Científicas De Investigación
2-Chloro-5-[2-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-[2-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
- 2-Chloro-5-(trifluoromethyl)pyridine
- 2-Chloro-5-(trifluoromethyl)benzoic acid
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
Comparison:
Uniqueness: 2-Chloro-5-[2-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid is unique due to the presence of both a trifluoromethyl group and a carboxylic acid group on the pyridine ring, which imparts distinct chemical and biological properties.
Chemical Properties: Compared to similar compounds, it exhibits higher stability and reactivity, making it suitable for various applications in pharmaceuticals and agrochemicals.
Propiedades
IUPAC Name |
2-chloro-5-[2-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF3NO2/c14-11-9(12(19)20)5-7(6-18-11)8-3-1-2-4-10(8)13(15,16)17/h1-6H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSSLMQJCUSYTMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(N=C2)Cl)C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30687969 |
Source


|
| Record name | 2-Chloro-5-[2-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30687969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261680-76-5 |
Source


|
| Record name | 2-Chloro-5-[2-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30687969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
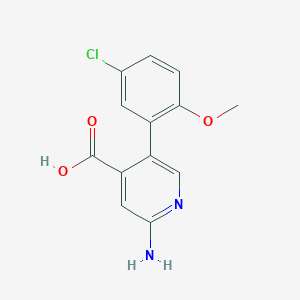
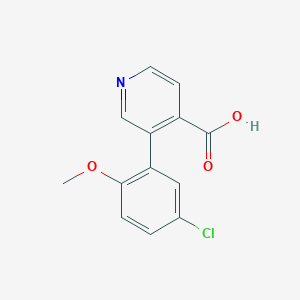
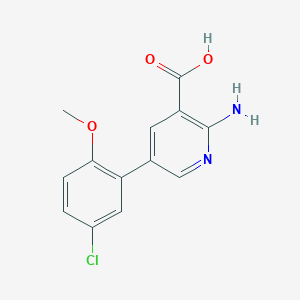

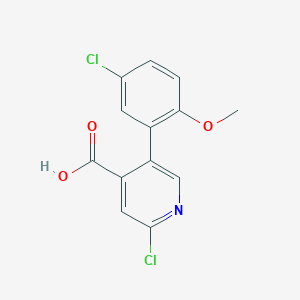
![2-Methoxy-5-[2-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid](/img/structure/B6392123.png)


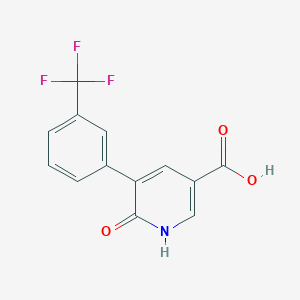
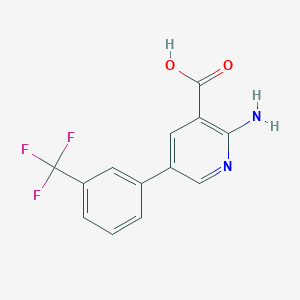
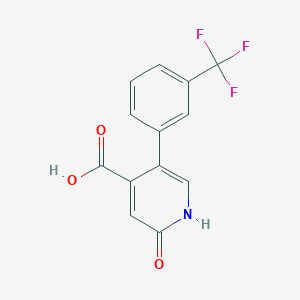
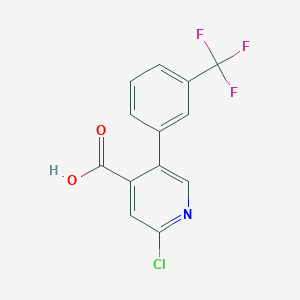
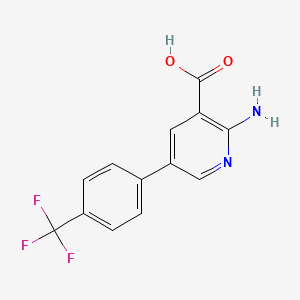
![2-Chloro-5-[2-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid](/img/structure/B6392177.png)
